tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Overview
Description
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a synthetic organic compound with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol . It is characterized by a spirocyclic structure, which includes a diazaspirodecane core with a tert-butyl ester and a ketone functional group. This compound is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial production methods for this compound are less common due to its specialized applications.
Chemical Reactions Analysis
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is primarily related to its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can be compared with other spirocyclic compounds, such as:
- tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate
- 2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester
These compounds share similar spirocyclic cores but differ in their functional groups and overall molecular structures. The uniqueness of this compound lies in its specific combination of a tert-butyl ester and a ketone group, which imparts distinct chemical properties and reactivity.
Biological Activity
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 1158750-91-4) is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₂N₂O₃
- Molecular Weight : 254.33 g/mol
- CAS Number : 1158750-91-4
The compound contains a spirocyclic structure that contributes to its biological activity. The presence of nitrogen atoms within the spiro framework may enhance interactions with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.
Antibacterial and Antifungal Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives of diazaspiro compounds can inhibit the growth of various bacterial strains and fungi, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has been tested against prostate cancer cell lines (PC3 and DU145), showing a dose-dependent reduction in cell viability . The following table summarizes key findings related to its anticancer activity:
Cell Line | IC50 (μg/mL) | Treatment Duration |
---|---|---|
PC3 | 40.1 (24h) | 24 hours |
DU145 | 98.14 (24h) | 24 hours |
PC3 | 27.05 (48h) | 48 hours |
DU145 | 62.5 (48h) | 48 hours |
These results suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable characteristic in anticancer therapeutics.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several potential mechanisms have been proposed:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors or downregulating anti-apoptotic proteins.
- Antimicrobial Action : Its structural features may allow it to disrupt bacterial cell membranes or interfere with essential metabolic pathways.
Case Studies
A notable case study involved the testing of this compound on various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma). The compound demonstrated moderate cytotoxicity across these lines, prompting further investigation into structure-activity relationships (SAR) to enhance efficacy .
Properties
IUPAC Name |
tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-5-13(9-15)7-10(16)14-8-13/h4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCCTNIYGSOUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745331 | |
Record name | tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158750-91-4 | |
Record name | 1,1-Dimethylethyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158750-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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